molecular formula C11H7Br2NO2 B1335922 N-Benzyl-2,3-dibromomaleimide CAS No. 91026-00-5

N-Benzyl-2,3-dibromomaleimide

Cat. No.: B1335922
CAS No.: 91026-00-5
M. Wt: 344.99 g/mol
InChI Key: DZYLZHRCCNTQCS-UHFFFAOYSA-N
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Description

N-Benzyl-2,3-dibromomaleimide is an organic compound with the molecular formula C11H7Br2NO2. It is a derivative of maleimide, characterized by the presence of two bromine atoms at the 2 and 3 positions and a benzyl group attached to the nitrogen atom. This compound is known for its applications in organic synthesis, particularly in the preparation of maleimide-based dyes and other functional materials .

Mechanism of Action

Target of Action

N-Benzyl-2,3-dibromomaleimide is primarily used in the synthesis of maleimide-based dyes . These dyes can be employed in fluorescence quenching . Therefore, the primary targets of this compound are the molecules that interact with these dyes.

Mode of Action

The compound interacts with its targets through a process known as Suzuki cross-coupling reaction with aryl boronic acid . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the fluorescence quenching process . The compound’s interaction with its targets can lead to changes in the fluorescence properties of the dyes, which can be used for various applications, such as in the study of biological systems.

Result of Action

The primary result of the action of this compound is the synthesis of maleimide-based dyes . These dyes, when employed in fluorescence quenching, can help in the study of various biological and chemical systems.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki cross-coupling reaction can be affected by the pH, temperature, and the presence of a suitable catalyst . Furthermore, the fluorescence properties of the resulting dyes can be influenced by factors such as the surrounding pH, temperature, and the presence of other fluorescent substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-2,3-dibromomaleimide can be synthesized through a multi-step process. One common method involves the bromination of N-benzylmaleimide. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) or toluene, with the addition of bromine or a brominating agent. The reaction conditions often require controlled temperatures and the presence of a catalyst to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2,3-dibromomaleimide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Cross-Coupling Reactions: These reactions often require palladium catalysts and bases like potassium carbonate.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2,3-dibromomaleimide is unique due to the presence of the benzyl group, which enhances its reactivity and allows for the synthesis of a wider range of derivatives. This makes it particularly valuable in the development of functional materials and bioactive compounds .

Properties

IUPAC Name

1-benzyl-3,4-dibromopyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Br2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYLZHRCCNTQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392657
Record name N-Benzyl-2,3-dibromomaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91026-00-5
Record name N-Benzyl-2,3-dibromomaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-2,3-dibromomaleimide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

As depicted in Scheme I, bisbenzimidazolomaleimide (3) was synthesized in an economical fashion from readily available precursors in two steps by condensing deprotonated bisbenzimidazole (4) with N-TBDMS-2,3-dibromomaleimide (6a) followed by deprotection with TBAF to afford 3. Lactam 4 was obtained by condensing deprotonated bisbenzimidazole 5 with N-benzyl-2,3-dibromomaleimide 7, yielding 9, followed by a reduction and deprotection sequence, as shown in Scheme 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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